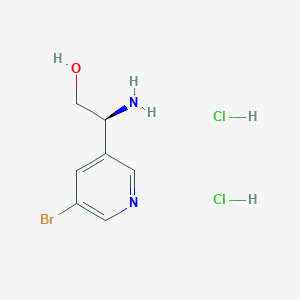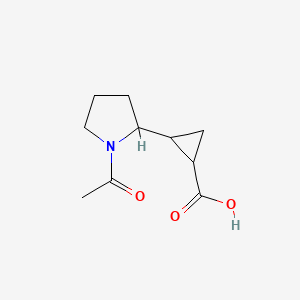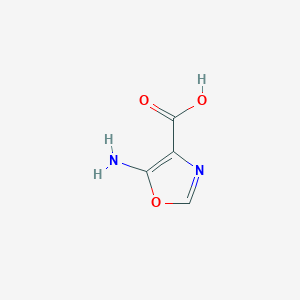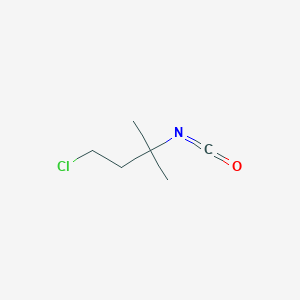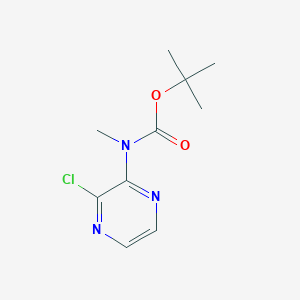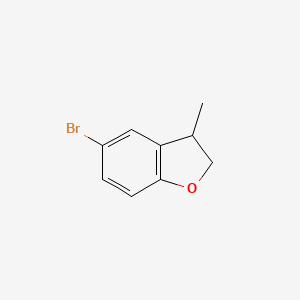
5-Bromo-3-methyl-2,3-dihydro-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-methyl-2,3-dihydro-1-benzofuran is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are found in various natural products. This compound, specifically, is characterized by a bromine atom at the 5th position and a methyl group at the 3rd position on the dihydrobenzofuran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methyl-2,3-dihydro-1-benzofuran typically involves multi-step reactions. One common method includes the use of sodium hydroxide in water, followed by heating for 22 hours. This is then followed by a reaction with butyllithium in tetrahydrofuran and hexane at temperatures between -100°C and -95°C .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale reactions with optimized conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-methyl-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuranones, while reduction may produce dihydrobenzofurans.
Applications De Recherche Scientifique
5-Bromo-3-methyl-2,3-dihydro-1-benzofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-methyl-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2,3-dihydro-1-benzofuran: Similar structure but lacks the methyl group at the 3rd position.
3-Methyl-2,3-dihydro-1-benzofuran: Similar structure but lacks the bromine atom at the 5th position.
Benzofuran: The parent compound without any substitutions.
Uniqueness
5-Bromo-3-methyl-2,3-dihydro-1-benzofuran is unique due to the presence of both a bromine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C9H9BrO |
|---|---|
Poids moléculaire |
213.07 g/mol |
Nom IUPAC |
5-bromo-3-methyl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C9H9BrO/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-4,6H,5H2,1H3 |
Clé InChI |
QZGSUYNCTBFYLI-UHFFFAOYSA-N |
SMILES canonique |
CC1COC2=C1C=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


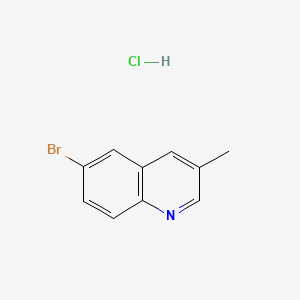
![2-[6-(4-Chloro-2-fluorophenyl)pyridin-2-yl]-2,2-difluoroacetic acid](/img/structure/B13509410.png)
![2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-aminedihydrochloride](/img/structure/B13509412.png)
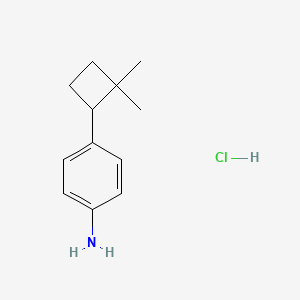
![6lambda6-Thia-9-azaspiro[4.5]decane-6,6-dione hydrochloride](/img/structure/B13509422.png)
![3-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoicacid](/img/structure/B13509424.png)

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid](/img/structure/B13509433.png)
![2-[3-(3-Chlorophenyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13509434.png)
